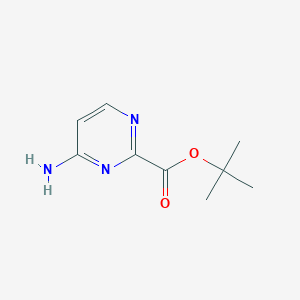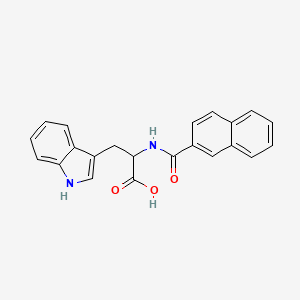
3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid is a complex organic compound that features both indole and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid typically involves multi-step organic reactions. One common route starts with the formation of the indole moiety, followed by the introduction of the naphthalene group through a formylation reaction. The final step involves the formation of the propanoic acid side chain.
Formation of Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formylation of Naphthalene: The naphthalene group can be introduced via a Vilsmeier-Haack reaction, where naphthalene reacts with a formylating agent such as DMF and POCl3.
Formation of Propanoic Acid Side Chain: The final step involves the reaction of the intermediate with a suitable reagent to introduce the propanoic acid group, often through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-3-yl)-2-(phenylformamido)propanoic acid: Similar structure but with a phenyl group instead of a naphthalene group.
3-(1H-indol-3-yl)-2-(benzylformamido)propanoic acid: Features a benzyl group in place of the naphthalene group.
Uniqueness
The presence of the naphthalene moiety in 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. This could include differences in binding affinity, reactivity, and overall stability.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(16-10-9-14-5-1-2-6-15(14)11-16)24-20(22(26)27)12-17-13-23-19-8-4-3-7-18(17)19/h1-11,13,20,23H,12H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMROYEDZWIZGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
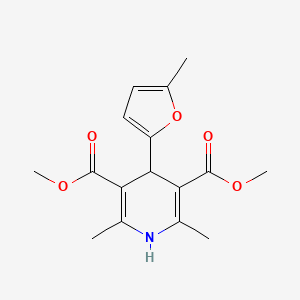
![[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B2885889.png)
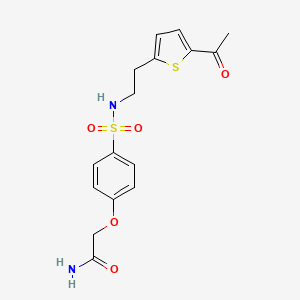


![2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2885895.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2885896.png)
![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)
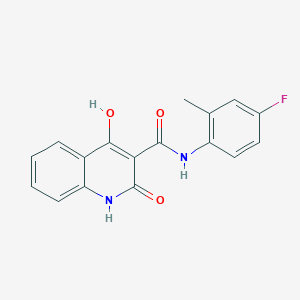
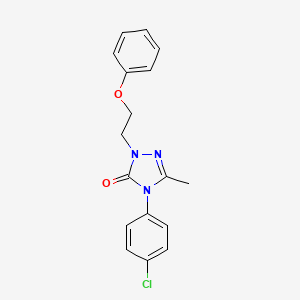
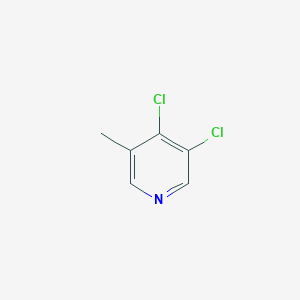
![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)
![2-(2,6-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2885908.png)
